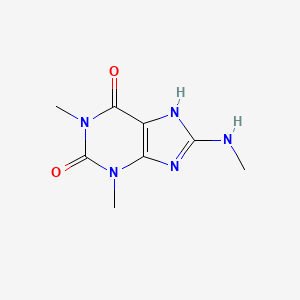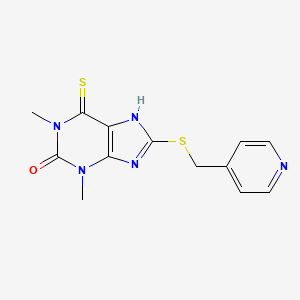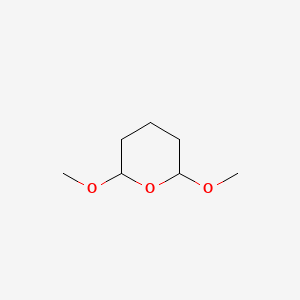
2,6-Dimethoxytetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxytetrahydropyran is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol It is a derivative of tetrahydropyran, featuring methoxy groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxytetrahydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxy-Michael cyclization of α,β-unsaturated carbonyl compounds . This reaction can be catalyzed by trifluoroacetic acid to yield the 2,6-cis isomer or by TBAF (tetra-n-butylammonium fluoride) to yield the 2,6-trans isomer .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, ensuring higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxytetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxytetrahydropyran involves its interaction with various molecular targets and pathways. For instance, in the oxy-Michael cyclization, the compound undergoes a stereodivergent reaction mediated by specific catalysts, leading to the formation of either 2,6-cis or 2,6-trans isomers . The presence of functional groups such as hydroxyl or methoxy groups can influence the reaction pathway and the resulting products.
Vergleich Mit ähnlichen Verbindungen
2,6-Dihydroxytetrahydropyran: Similar in structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethoxypyridine: A related compound with a pyridine ring instead of a tetrahydropyran ring.
Uniqueness: 2,6-Dimethoxytetrahydropyran is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo stereodivergent reactions and form distinct isomers under different conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6581-57-3 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2,6-dimethoxyoxane |
InChI |
InChI=1S/C7H14O3/c1-8-6-4-3-5-7(9-2)10-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
DNLONCVMTWHJOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


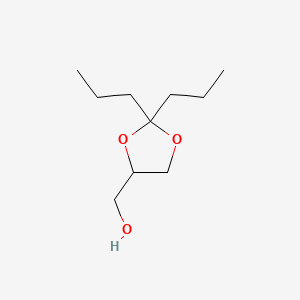
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)


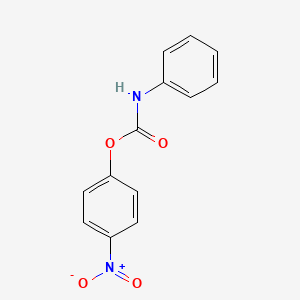
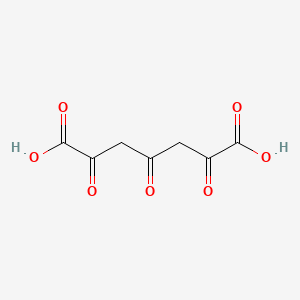
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
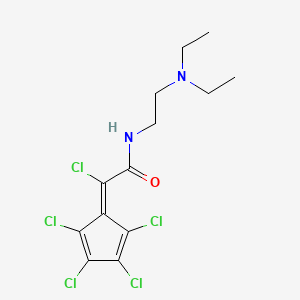
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
